Methyl 3-isopropyl-3-phenyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-isopropyl-3-phenyloxirane-2-carboxylate is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . This compound is characterized by its oxirane ring, which is a three-membered cyclic ether, and its ester functional group. It is a clear, colorless liquid with a unique InChIKey of HLQNWWKCUIKNIL-UHFFFAOYNA-N .
Vorbereitungsmethoden
The synthesis of Methyl 3-isopropyl-3-phenyloxirane-2-carboxylate can be achieved through several methods. One common approach involves the epoxidation of phenylpropenes using peroxides or other oxidizing agents . Another method involves the reaction of phenylacetone with an epoxidizing agent to form the desired oxirane ring . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .
Analyse Chemischer Reaktionen
Methyl 3-isopropyl-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxirane ring to diols or other reduced forms.
Substitution: The oxirane ring is susceptible to nucleophilic substitution reactions, leading to the formation of various substituted products. Common reagents used in these reactions include peroxides for oxidation, hydrogen or metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-isopropyl-3-phenyloxirane-2-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 3-isopropyl-3-phenyloxirane-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity allows the compound to interact with various molecular targets, including enzymes and other proteins, leading to the formation of covalent bonds and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-isopropyl-3-phenyloxirane-2-carboxylate can be compared to other similar compounds, such as:
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester.
2-Methyl-3-phenyloxirane: Lacks the ester functional group, making it less reactive in certain chemical reactions.
Phenylpropenes: Precursors in the synthesis of oxirane compounds, but lack the oxirane ring. The uniqueness of this compound lies in its combination of the oxirane ring and ester functional group, which provides a balance of reactivity and stability, making it versatile for various applications.
Eigenschaften
Molekularformel |
C13H16O3 |
---|---|
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
methyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-9(2)13(10-7-5-4-6-8-10)11(16-13)12(14)15-3/h4-9,11H,1-3H3 |
InChI-Schlüssel |
HLQNWWKCUIKNIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(C(O1)C(=O)OC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.